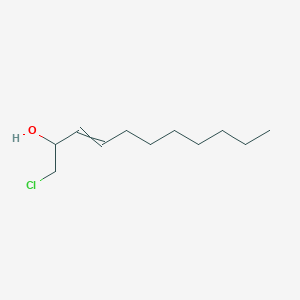
1-Chloroundec-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroundec-3-en-2-ol is an organic compound characterized by the presence of a chlorine atom, a hydroxyl group, and a carbon-carbon double bond within its molecular structure. This compound belongs to the class of enols, which are known for their unique chemical properties and reactivity. Enols are tautomeric forms of carbonyl compounds, meaning they can exist in equilibrium with their keto counterparts.
Méthodes De Préparation
The synthesis of 1-Chloroundec-3-en-2-ol can be achieved through various synthetic routes. One common method involves the alkynylation of (E)-1,3-dichloropropene in the presence of copper(I) iodide and tetrabutylammonium bromide. This reaction is carried out in dimethylacetamide with potassium carbonate as a base, leading to the formation of this compound with high regio- and stereoselectivity .
Analyse Des Réactions Chimiques
1-Chloroundec-3-en-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Chloroundec-3-en-2-ol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the reactivity and behavior of enols.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloroundec-3-en-2-ol exerts its effects involves the interaction of its functional groups with molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in electrophilic interactions. These interactions can influence various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
1-Chloroundec-3-en-2-ol can be compared with other similar compounds, such as:
1-Chloroundec-1-en-4-yne: This compound has a similar structure but contains an alkyne group instead of an enol group.
3-Undecen-2-ol: This compound lacks the chlorine atom but has a similar carbon skeleton.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and properties.
Propriétés
Numéro CAS |
920299-87-2 |
|---|---|
Formule moléculaire |
C11H21ClO |
Poids moléculaire |
204.73 g/mol |
Nom IUPAC |
1-chloroundec-3-en-2-ol |
InChI |
InChI=1S/C11H21ClO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h8-9,11,13H,2-7,10H2,1H3 |
Clé InChI |
CSCWXEXXCYBPAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


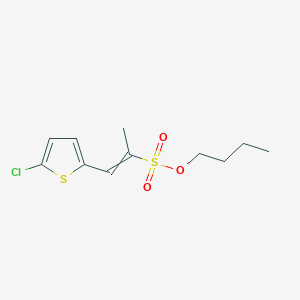
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate](/img/structure/B12639277.png)

![N''-Cyano-N-[(4-ethenylphenyl)methyl]-N,N',N'-trimethylguanidine](/img/structure/B12639283.png)
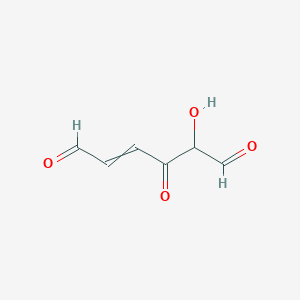
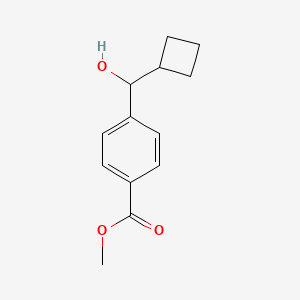
![N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane](/img/structure/B12639298.png)
![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
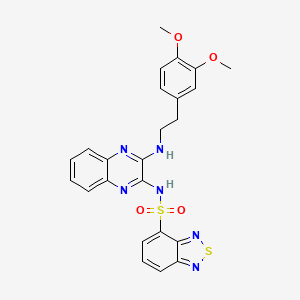

![tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B12639307.png)
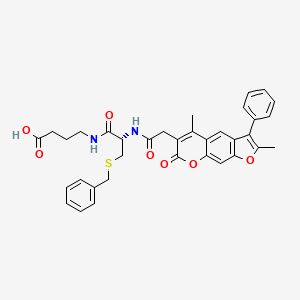
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide](/img/structure/B12639314.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime](/img/structure/B12639330.png)
